molecular formula C7H5BrFNO B11727732 (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B11727732
M. Wt: 218.02 g/mol
InChI Key: BVCUJFUCTMJVTK-WMZJFQQLSA-N
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Description

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4-

InChI Key

BVCUJFUCTMJVTK-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)Br)F

Canonical SMILES

C1=CC(=C(C=C1C=NO)Br)F

Origin of Product

United States

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